デオキシフコノジリマイシン

概要

説明

デオキシフコノジリマイシンは、グリコシダーゼ酵素の阻害作用で知られる化合物です。 これは、イミノシュガーのフコースのアナログであり、小胞体とゴルジ体の糖タンパク質の処理と成熟の研究に特に関連しています .

科学的研究の応用

Deoxyfuconojirimycin has a wide range of scientific research applications:

作用機序

デオキシフコノジリマイシンは、グリコシダーゼ酵素を阻害することでその効果を発揮します。 これは、ヒト肝α-L-フコシダーゼの特異的かつ競合的な阻害剤です . この阻害は、小胞体とゴルジ体の糖タンパク質の処理と成熟に影響を与えます .

準備方法

デオキシフコノジリマイシンは、さまざまな方法で合成できます。 一般的な方法の1つは、化合物2 mgを50 μLのジメチルスルホキシド(DMSO)に溶解して母液を調製する方法で、母液濃度は40 mg/mLになります . この化合物は、塩基性化合物を塩酸と組み合わせることで調製される塩酸塩としても入手できます .

化学反応の分析

デオキシフコノジリマイシンは、次のようなさまざまな化学反応を受けます。

酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムなどの酸化剤が含まれます。

還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化ホウ素ナトリウムなどの還元剤が含まれます。

置換: この反応は、1つの原子または原子群を別の原子または原子群と置換することを伴います。一般的な試薬には、ハロゲンや求核剤が含まれます。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究における用途

デオキシフコノジリマイシンは、幅広い科学研究用途があります。

類似化合物との比較

デオキシフコノジリマイシンは、次のようないミノシュガーと似ています。

デオキシノジリマイシン: 同様の阻害特性を持つもう1つのグリコシダーゼ阻害剤.

デオキシマンノジリマイシン: 抗ウイルス作用を持つα-グルコシダーゼ阻害剤.

デオキシフコノジリマイシンを際立たせているのは、ヒト肝α-L-フコシダーゼに対する特異的かつ競合的な阻害であり、糖タンパク質処理の研究に特に役立ちます .

生物活性

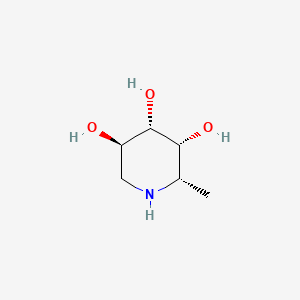

(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol, also known as Deoxyfuconojirimycin (DFJ), is a structural analog of the iminosugar fucose. This compound has garnered attention due to its biological activity as a specific and competitive inhibitor of human liver α-L-fucosidase. Understanding its biological mechanisms and potential therapeutic applications is crucial for advancing research in glycoprotein processing and related fields.

DFJ primarily targets α-L-fucosidases , which are enzymes involved in the processing of glycoproteins. By inhibiting these enzymes, DFJ affects the maturation and folding of glycoproteins within the endoplasmic reticulum and Golgi apparatus. This inhibition can lead to improved glycoprotein functionality and stability, making DFJ a valuable tool in biochemical research and potential therapeutic applications.

Biochemical Pathways

The inhibition of α-L-fucosidases by DFJ can disrupt normal glycoprotein processing, which may have implications in various diseases where glycosylation patterns are altered. The following table summarizes the key biochemical pathways influenced by DFJ:

| Pathway | Effect of DFJ |

|---|---|

| Glycoprotein maturation | Inhibition of α-L-fucosidases leads to altered glycosylation patterns. |

| Cell signaling | Changes in glycoprotein structure can affect receptor interactions. |

| Disease modulation | Potential therapeutic effects in conditions like cancer and viral infections due to modified glycoproteins. |

Pharmacokinetics

DFJ exhibits rapid cellular penetration, allowing for effective inhibition of α-glucosidase enzymes. Its pharmacokinetic properties suggest that it may be suitable for therapeutic use in conditions where glycosylation plays a critical role.

Research Findings

Numerous studies have explored the biological activity of DFJ. Key findings include:

- Inhibition Studies : DFJ has been shown to inhibit α-L-fucosidases with high specificity, making it a potent tool for studying fucosylation in various biological contexts .

- Therapeutic Potential : Research indicates that DFJ may have applications in treating diseases characterized by abnormal glycosylation patterns, such as certain cancers and viral infections .

- Case Studies : A study demonstrated that DFJ could enhance the efficacy of certain antiviral therapies by modifying the glycosylation of viral proteins, potentially improving immune recognition .

Applications in Medicine

Due to its inhibitory action on glycosidase enzymes, DFJ has potential therapeutic applications:

- Cancer Treatment : By altering the glycosylation patterns of tumor-associated antigens, DFJ may enhance immune responses against tumors.

- Viral Infections : Modifying the glycosylation of viral proteins could improve vaccine efficacy or antiviral drug performance.

- Research Tool : As a specific inhibitor, DFJ is widely used in biochemical studies to elucidate the role of fucosylation in various biological processes.

特性

IUPAC Name |

(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(8)2-7-3/h3-10H,2H2,1H3/t3-,4+,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOCYWDJTQRZLC-KCDKBNATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(CN1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](CN1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60912837 | |

| Record name | 2-Methylpiperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99212-30-3 | |

| Record name | Deoxyfuconojirimycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99212-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyfuconojirimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099212303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpiperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。